molecular formula C14H14N2O3 B14694649 Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- CAS No. 25836-86-6

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-

Cat. No.: B14694649
CAS No.: 25836-86-6
M. Wt: 258.27 g/mol
InChI Key: WQBWLBFYGGLJTQ-UHFFFAOYSA-N
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Description

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-: is a chemical compound with the molecular formula C14H14N2O3. It is known for its unique structure, which includes a benzenamine core attached to a 4-nitrophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- typically involves the reaction of benzenamine with 2-(4-nitrophenoxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- involves its interaction with specific molecular targets. The nitrophenoxyethyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The benzenamine core can undergo electrophilic substitution, allowing the compound to modify biological macromolecules and alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it more versatile compared to its analogs .

Properties

CAS No.

25836-86-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[2-(4-nitrophenoxy)ethyl]aniline

InChI

InChI=1S/C14H14N2O3/c17-16(18)13-6-8-14(9-7-13)19-11-10-15-12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

WQBWLBFYGGLJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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